molecular formula C10H11BrO B15321872 1-(5-Bromo-2-methylphenyl)propan-2-one CAS No. 1367777-71-6

1-(5-Bromo-2-methylphenyl)propan-2-one

Cat. No.: B15321872
CAS No.: 1367777-71-6
M. Wt: 227.10 g/mol
InChI Key: LZXHHHLGHDISMC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is a white crystalline solid with a distinct odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-methylpropiophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 5-position of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 5-Bromo-2-methylbenzoic acid.

    Reduction: 1-(5-Bromo-2-methylphenyl)propan-2-ol.

    Substitution: 1-(5-Methoxy-2-methylphenyl)propan-2-one.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ketone group play crucial roles in its reactivity, influencing its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    1-(4-Bromo-2-methylphenyl)propan-2-one: Similar structure but with the bromine atom at the 4-position.

    1-(5-Chloro-2-methylphenyl)propan-2-one: Chlorine atom instead of bromine at the 5-position.

    1-(5-Bromo-2-ethylphenyl)propan-2-one: Ethyl group instead of methyl at the 2-position.

Uniqueness: 1-(5-Bromo-2-methylphenyl)propan-2-one is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1367777-71-6

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3

InChI Key

LZXHHHLGHDISMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C

Origin of Product

United States

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